N-Benzyl-N-cyclopropyl-N'-methyl-cyclohexane-1,4-diamine
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Overview
Description
N-Benzyl-N-cyclopropyl-N’-methyl-cyclohexane-1,4-diamine: is an organic compound with a complex structure that includes benzyl, cyclopropyl, and methyl groups attached to a cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Benzyl-N-cyclopropyl-N’-methyl-cyclohexane-1,4-diamine typically involves multi-step organic reactions. One common method starts with the preparation of cyclohexane-1,4-diamine, which is then subjected to a series of reactions to introduce the benzyl, cyclopropyl, and methyl groups. Key steps may include:
N-Benzylation: Reacting cyclohexane-1,4-diamine with benzyl chloride in the presence of a base such as sodium hydroxide.
N-Cyclopropylation: Introducing the cyclopropyl group using cyclopropyl bromide and a suitable base.
N’-Methylation: Adding the methyl group through a reaction with methyl iodide or dimethyl sulfate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzyl alcohol or benzaldehyde derivatives.
Reduction: Reduction reactions can target the cyclohexane ring or the nitrogen atoms, potentially leading to the formation of secondary amines or fully reduced cyclohexane derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzylic position, where the benzyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be employed under appropriate conditions.
Major Products:
Oxidation: Benzyl alcohol, benzaldehyde.
Reduction: Secondary amines, reduced cyclohexane derivatives.
Substitution: Azide derivatives, thioethers.
Scientific Research Applications
Chemistry: N-Benzyl-N-cyclopropyl-N’-methyl-cyclohexane-1,4-diamine is used as a building block in organic synthesis, particularly in the development of new materials and complex organic molecules.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the design of new drugs. Its unique structure allows for interactions with various biological targets, making it a candidate for drug discovery and development.
Industry: The compound’s properties make it suitable for use in the production of specialty chemicals and advanced materials. It may also find applications in the development of new polymers and coatings.
Mechanism of Action
The mechanism by which N-Benzyl-N-cyclopropyl-N’-methyl-cyclohexane-1,4-diamine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the benzyl, cyclopropyl, and methyl groups can influence its binding affinity and specificity, leading to desired biological effects.
Comparison with Similar Compounds
N-Benzyl-N-cyclopropylamine: Lacks the cyclohexane ring and methyl group.
N-Benzyl-N-methylamine: Lacks the cyclopropyl and cyclohexane groups.
N-Cyclopropyl-N’-methyl-cyclohexane-1,4-diamine: Lacks the benzyl group.
Uniqueness: N-Benzyl-N-cyclopropyl-N’-methyl-cyclohexane-1,4-diamine is unique due to the combination of its structural elements, which confer distinct chemical and biological properties. The presence of the benzyl group enhances its reactivity, while the cyclopropyl and methyl groups contribute to its stability and specificity in interactions.
Properties
IUPAC Name |
4-N-benzyl-4-N-cyclopropyl-1-N-methylcyclohexane-1,4-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2/c1-18-15-7-9-16(10-8-15)19(17-11-12-17)13-14-5-3-2-4-6-14/h2-6,15-18H,7-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXRJVNBQEQUKFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCC(CC1)N(CC2=CC=CC=C2)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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